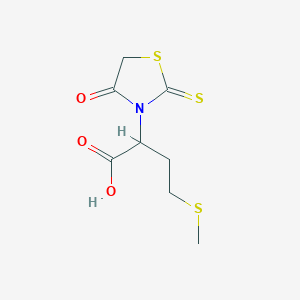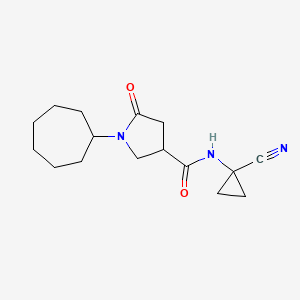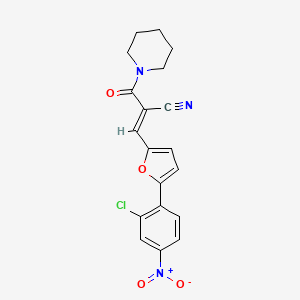
(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile" is a multifaceted molecule that incorporates a furan ring, a nitrophenyl group, and a piperidine moiety within its structure. This compound is likely to be of interest due to the biological and chemical properties conferred by these functional groups.
Synthesis Analysis
The synthesis of related furan compounds has been extensively studied. For instance, derivatives of 3-(5-nitro-2-furyl)acrylonitrile have been prepared from 5-nitro-2-furonitrile, leading to various compounds through reactions with diazomethane, acetic anhydride, and via the Mannich reaction . Additionally, the synthesis of 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile and its bromine derivatives has been reported, with the isomerization of cis to trans configurations upon treatment with phosphoryl chloride . These studies provide a foundation for understanding the synthetic routes that could be applied to the target compound, although the specific synthesis of "(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile" is not directly detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of furan compounds can be complex, with the possibility of different isomers. For example, the steric configurations of 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid derivatives have been synthesized and analyzed, indicating the importance of stereochemistry in these molecules . The presence of substituents such as nitro, bromo, and acrylonitrile groups can significantly influence the molecular geometry and reactivity.
Chemical Reactions Analysis
Furan compounds can undergo various chemical reactions, including ene-reduction as demonstrated by the enantioselective reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi . This indicates that the compound may also be amenable to biocatalytic transformations, potentially leading to enantiomerically enriched products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile" are not provided in the papers, the properties of similar furan compounds have been studied. The presence of electron-withdrawing groups such as nitro and cyano can affect the acidity, reactivity, and overall stability of the molecule. Additionally, the furan ring itself is known for its aromaticity and reactivity in various chemical contexts.
科学的研究の応用
Synthesis and Biological Evaluation
(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile and its derivatives have been studied extensively for their synthesis methods and biological applications. Microwave-assisted synthesis of related pyrazoline and pyridinyl methanone derivatives has shown promising results in in vivo antiinflammatory and in vitro antibacterial activity (Ravula et al., 2016).
Cytotoxic Properties
Research has been conducted on the cytotoxic potency of acrylonitriles on human cancer cell lines, with some derivatives showing significant activity. The study highlighted the importance of structural variations for enhancing cytotoxicity (Sa̧czewski et al., 2004).
Photophysical Properties
The effect of solvent polarity on the photophysical properties of related chalcone derivatives has been explored. Studies indicate significant shifts in absorption and fluorescence spectra due to intramolecular charge transfer interactions (Kumari et al., 2017).
Potential in Organic Solar Cells
A particular derivative was synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. Its optical and electronic properties, as well as photovoltaic performance, were investigated, showcasing its potential in renewable energy applications (Kazici et al., 2016).
Chemosensor Applications
Novel benzimidazoles and benzimidazo[1,2-a]quinolines derivatives have been synthesized and characterized as potential chemosensors for various cations. This highlights the compound's utility in analytical chemistry (Hranjec et al., 2012).
Antitubercular Agents
Derivatives of this compound have been explored as potential antitubercular agents, with some showing promising results against Mycobacterium tuberculosis. This indicates its potential in the treatment of tuberculosis (Tawari et al., 2010).
Graft Copolymerization
The compound has also been used in graft copolymerization studies with chitosan, resulting in materials with increased swelling in water and potential for antibacterial and antifungal applications (Sagheer et al., 2013).
特性
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-17-11-14(23(25)26)4-6-16(17)18-7-5-15(27-18)10-13(12-21)19(24)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTZZRYHAXJDNV-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3012686.png)
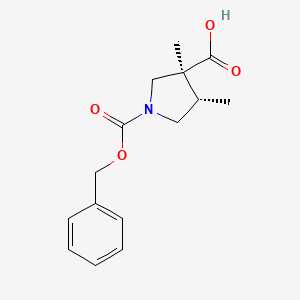
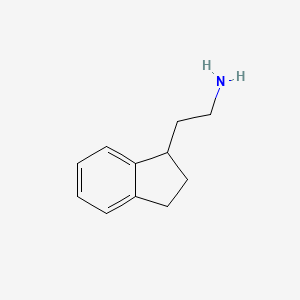
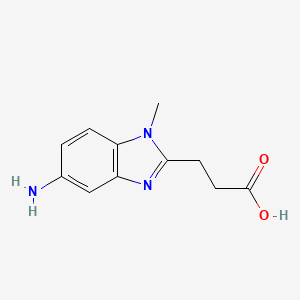
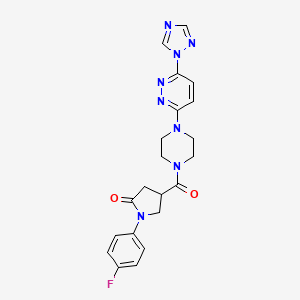
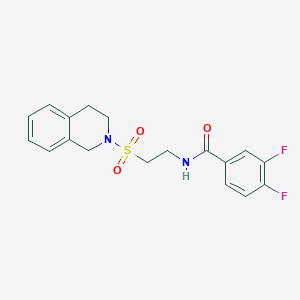
![1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3012697.png)
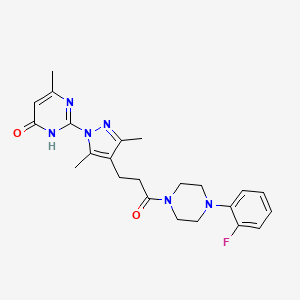
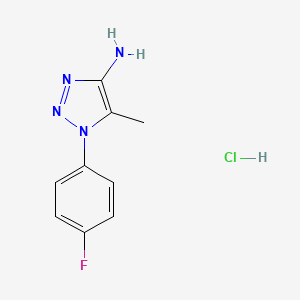

![3-(Dimethylamino)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B3012705.png)

